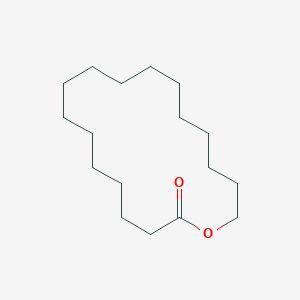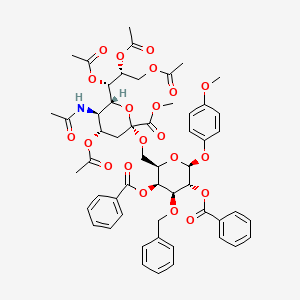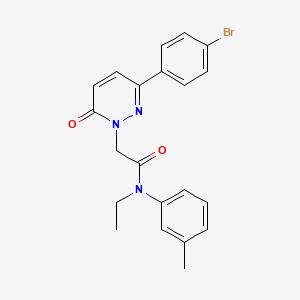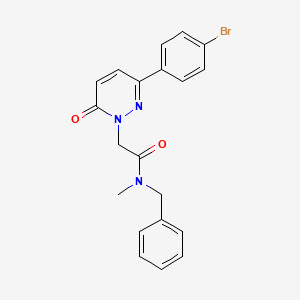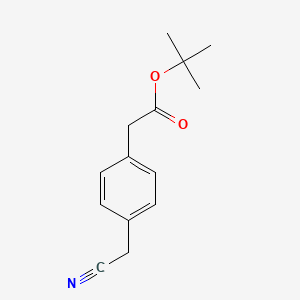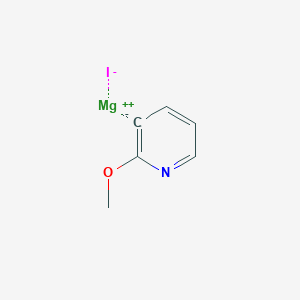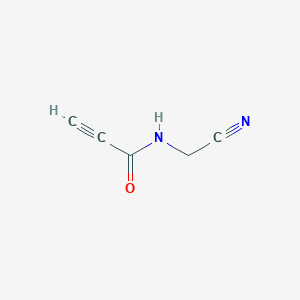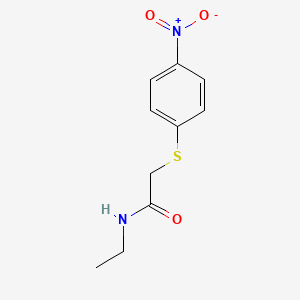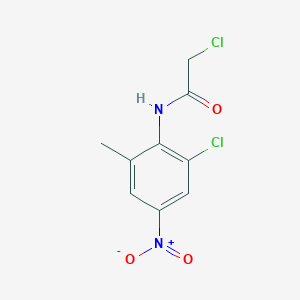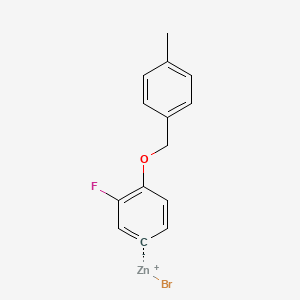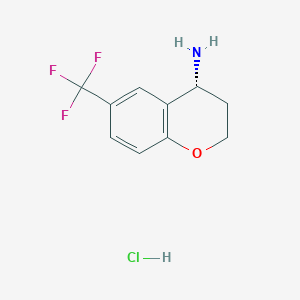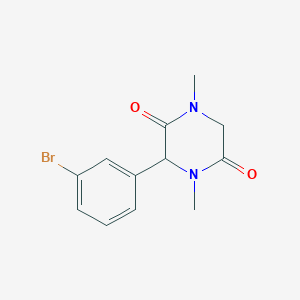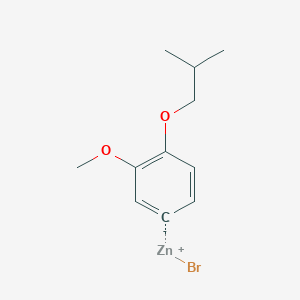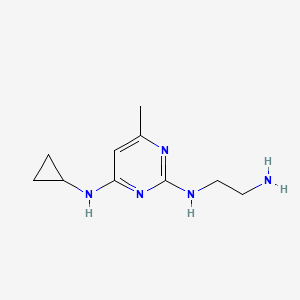
N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an aminoethyl group at the N2 position, a cyclopropyl group at the N4 position, and a methyl group at the 6 position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Aminoethyl Substitution: The aminoethyl group can be introduced through nucleophilic substitution reactions using ethylenediamine or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
科学研究应用
N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine: Similar structure but lacks the cyclopropyl group.
N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine: Similar structure but lacks the methyl group at the 6 position.
N2-(2-aminoethyl)-N4-cyclopropyl-6-ethylpyrimidine-2,4-diamine: Similar structure but has an ethyl group instead of a methyl group at the 6 position.
Uniqueness
N2-(2-aminoethyl)-N4-cyclopropyl-6-methylpyrimidine-2,4-diamine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the cyclopropyl group at the N4 position and the methyl group at the 6 position may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be exploited in various applications, including drug development and material science.
属性
分子式 |
C10H17N5 |
|---|---|
分子量 |
207.28 g/mol |
IUPAC 名称 |
2-N-(2-aminoethyl)-4-N-cyclopropyl-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H17N5/c1-7-6-9(14-8-2-3-8)15-10(13-7)12-5-4-11/h6,8H,2-5,11H2,1H3,(H2,12,13,14,15) |
InChI 键 |
XHHSIMOEIWXEKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NCCN)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
